1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-8-6-11(10-20)21-9-7-18-19-21/h1-3,7,9,11H,4-6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBAXLFNUWLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 1,2,3-triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The pyrrolidinyl group can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly as a precursor for pharmaceuticals.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as the dichlorophenyl group, triazole heterocycles, or pyrrolidine frameworks.
Dichlorophenyl-Containing Heterocycles
Compound A : 3-(2,6-Dichlorophenyl)-1-[3-(2H-1,2,3-Triazol-2-yl)Pyrrolidin-1-yl]Propan-1-one (CAS: 2034250-26-3)
- Molecular Formula : C₁₅H₁₆Cl₂N₄O
- Key Differences : The triazole substituent is at the 2-position (2H-1,2,3-triazol-2-yl) instead of the 1-position .
- The 1H-triazol-1-yl group in the target compound could enhance interactions with polar residues in biological targets compared to the 2H-isomer.
Compound B : 3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid Chloride
- Molecular Formula: C₁₁H₆Cl₂NO₃ (estimated)
- Key Differences : Replaces the triazole-pyrrolidine system with an isoxazole-carboxylic acid chloride group .
Compound C : 1-(2,6-Dichlorophenyl)-2-Indolinone
- Molecular Formula: C₁₄H₉Cl₂NO
- Key Differences: Features a bicyclic indolinone scaffold instead of the triazole-pyrrolidine system .
Triazole-Containing Analogs
Compound D : cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-ylmethyl)-1,3-Dioxolane-4-Methanol
- Molecular Formula : C₁₄H₁₅Cl₂N₃O₃ (estimated)
- Key Differences : Uses a 1,2,4-triazole attached to a dioxolane ring instead of pyrrolidine .
- Implications : The dioxolane ring may improve solubility but reduce steric bulk compared to pyrrolidine. The 1,2,4-triazole (vs. 1,2,3-triazole) alters nitrogen positioning, affecting electronic properties.
Pyrrolidine-Based Derivatives
Compound E : 1-(3-Chloropropyl)-2,6-Dimethylpiperidine Hydrochloride
- Molecular Formula : C₁₀H₂₀Cl₂N₂
- Key Differences : Replaces triazole with a chloropropyl group and uses a piperidine ring instead of pyrrolidine .
- Implications : Piperidine’s six-membered ring may confer different conformational preferences and basicity compared to pyrrolidine, influencing target selectivity.
Structural and Functional Comparison Table
Key Research Findings
- Regiochemistry Matters : The 1H-triazol-1-yl group in the target compound may enhance binding to biological targets compared to 2H-triazol-2-yl analogs due to optimized hydrogen-bonding geometry .
- Heterocycle Impact : Replacing pyrrolidine with piperidine (Compound E) or dioxolane (Compound D) alters solubility and conformational preferences, influencing pharmacokinetics .
- Dichlorophenyl Role : The 2,6-dichloro substitution pattern is conserved across analogs, suggesting its importance in hydrophobic interactions or steric shielding .
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is a triazole-containing derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships, and comparisons with related compounds.
Chemical Structure
The compound features a triazole ring linked to a pyrrolidine moiety and a dichlorophenyl propanone group. Its molecular structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Triazole Ring : The triazole moiety is known for its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins, enhancing binding affinity.
- Pyrrolidine Ring : This component may improve the specificity of the compound towards certain enzymes or receptors due to its conformational flexibility.
- Dichlorophenyl Group : The presence of chlorine atoms can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its bioactivity.
Antimicrobial Activity
Research indicates that similar triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Triazoles are widely recognized for their antifungal effects, particularly against Candida species and other pathogenic fungi. Studies have demonstrated that modifications in the triazole structure can enhance antifungal potency .
- Antibacterial Activity : Compounds with similar structural motifs have shown activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like Cl) is often correlated with increased antibacterial efficacy .
Anticancer Properties
Triazole derivatives have been investigated for their potential anticancer effects. The mechanism typically involves:
- Inhibition of Enzyme Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as carbonic anhydrase .
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Variations : Modifications on the phenyl ring or alterations in the triazole position can significantly affect binding affinity and selectivity for biological targets.
- Comparative Analysis : When compared to other triazole-based compounds (e.g., 1-(1H-1,2,3-triazol-1-yl)-3-phenylpropan-1-one), variations in the side chains can lead to differences in pharmacological profiles and therapeutic applications.
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(3-(1H-1,2,3-triazol-1-yl)-3-phenylpropan-1-one | Structure | Moderate antibacterial |
| 1-(3-(1H-1,2,3-triazol-1-yl)-3-(2,6-dichlorophenyl)propan-1-one | Structure | Strong antifungal and anticancer |
| 1-(3-(4-hydroxymethyl)-triazol-1-yl)-2-propanone | Structure | Antifungal |
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- Antifungal Study : A study focusing on triazole derivatives demonstrated that modifications in substituents led to enhanced activity against resistant fungal strains. The study concluded that incorporating a dichlorophenyl group significantly increased efficacy against Candida albicans .
- Anticancer Research : Another investigation into pyrrolidine-triazole hybrids revealed promising anticancer activity against breast cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development due to their ability to induce apoptosis .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, the triazole moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the pyrrolidine and dichlorophenyl groups are incorporated through nucleophilic substitution or Claisen-Schmidt condensation. Optimization involves adjusting solvent polarity (e.g., DMF for CuAAC), temperature (60–80°C for cyclization), and stoichiometry of reactants (e.g., 1.2:1 alkyne:azide ratio) to maximize yield . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d6 or CDCl3) confirm regioselectivity of triazole formation and substitution patterns on the pyrrolidine ring.
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight and detects impurities.
- X-ray crystallography : SHELXL refinement (using Olex2 or similar software) resolves stereochemistry and crystal packing .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Discrepancies in IC50 values or receptor binding profiles may arise from assay conditions (e.g., cell line variability, ATP concentration in kinase assays). To address this:
- Perform comparative assays under standardized protocols (e.g., identical buffer pH, temperature).
- Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays).
- Analyze structural analogs (e.g., triazole-pyrrolidine derivatives in ) to identify substituent effects on activity .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina or Glide with flexible ligand sampling to account for triazole-pyrrolidine conformational flexibility.
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes.
- QSAR : Build models using descriptors like ClogP, topological polar surface area, and H-bond donor/acceptor counts from analogs (e.g., ) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DCM/methanol) for slow evaporation.
- Temperature Gradients : Use a cryostat to vary crystallization temperatures (4°C to 25°C).
- SHELXL Refinement : Apply TWIN and BASF commands to handle twinning or disorder in the pyrrolidine ring .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on triazole-pyrrolidine derivatives?
- Methodological Answer :
- Core Modifications : Replace the dichlorophenyl group with fluorinated or methoxy variants (see for halogenated analogs).
- Bioisosteric Replacement : Substitute triazole with tetrazole or imidazole to assess impact on solubility and potency.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., triazole’s H-bond acceptor role) .
Q. How can stability under physiological conditions (e.g., pH, temperature) be assessed for preclinical studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24h.
- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the propan-1-one group).
- Lyophilization : Test stability in lyophilized form stored at -20°C with desiccants .
Q. How should researchers address contradictions in spectroscopic data interpretation (e.g., ambiguous NOE signals)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
